![molecular formula C13H11ClN4O B13887087 [3-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)phenyl]methanol](/img/structure/B13887087.png)
[3-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)phenyl]methanol is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)phenyl]methanol typically involves multi-step organic reactions. One common method includes the condensation of 6-chloro-1-methylpyrazolo[3,4-d]pyrimidine with a phenylmethanol derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and quality. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to optimize the production process and minimize impurities.
化学反応の分析
Types of Reactions
[3-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: Halogen atoms in the compound can be substituted with other functional groups to modify its properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
[3-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)phenyl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which [3-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)phenyl]methanol exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
類似化合物との比較
Similar Compounds
- [3-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)phenyl]ethanol
- [3-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)phenyl]amine
Uniqueness
What sets [3-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)phenyl]methanol apart from similar compounds is its specific structural configuration, which may confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C13H11ClN4O |
|---|---|
分子量 |
274.70 g/mol |
IUPAC名 |
[3-(6-chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)phenyl]methanol |
InChI |
InChI=1S/C13H11ClN4O/c1-18-12-10(6-15-18)11(16-13(14)17-12)9-4-2-3-8(5-9)7-19/h2-6,19H,7H2,1H3 |
InChIキー |
CJDAXBQLNOTBLZ-UHFFFAOYSA-N |
正規SMILES |
CN1C2=NC(=NC(=C2C=N1)C3=CC=CC(=C3)CO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


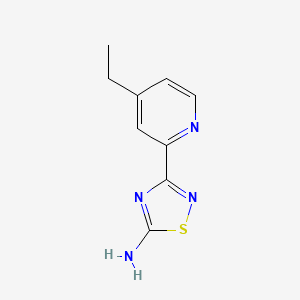
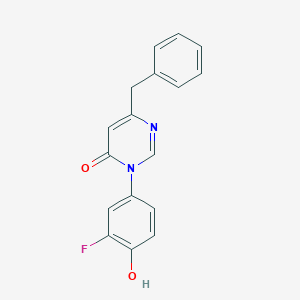

![((6'S,7a'S)-6'-Fluorodihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanol](/img/structure/B13887027.png)
![N-[5-Amino-1-(5-O-phosphonopentofuranosyl)-1H-imidazole-4-carbonyl]aspartic acid](/img/structure/B13887032.png)
![(1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane;hydrochloride](/img/structure/B13887034.png)
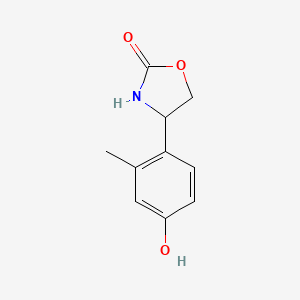

![4,7-dihydroxy-6-(hydroxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13887046.png)
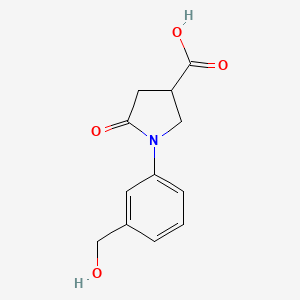
![4-[[(3,5-Dichlorophenyl)sulfonylamino]methyl]benzoic acid](/img/structure/B13887053.png)
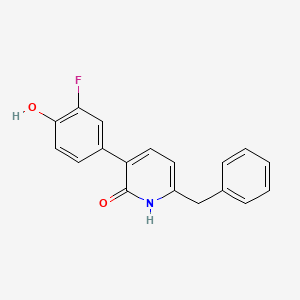
![4-chloro-5-methoxy-6-[4-(trifluoromethyl)phenyl]Pyrimidine](/img/structure/B13887064.png)
![Fluorobis[2,4,6-tri(propan-2-yl)phenyl]borane](/img/structure/B13887075.png)
